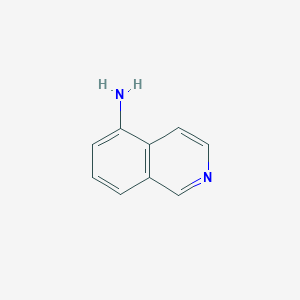

5-Aminoisoquinoline

Descripción general

Descripción

5-Aminoisoquinoline (5AIQ) is a water-soluble, potent, and selective Poly (ADP-ribose) polymerase 1 (PARP-1) inhibitor . It is widely used as a biochemical and pharmacological tool to study the inhibitory effect of PARPs enzyme . It forms a 1:1 host−guest inclusion complex with β-cyclodextrin .

Molecular Structure Analysis

The molecular formula of 5-Aminoisoquinoline is C9H8N2 . Its molecular weight is 144.17 . The InChI key is DTVYNUOOZIKEEX-UHFFFAOYSA-N .Chemical Reactions Analysis

5-Aminoisoquinoline forms a 1:1 host−guest inclusion complex with β-cyclodextrin . It enhances the chemiluminescence of luminol-H2O2-horseradish peroxidase .Physical And Chemical Properties Analysis

5-Aminoisoquinoline has a melting point of 125-128 °C (lit.) . It is soluble in chloroform, ethyl acetate, and methanol . It is light-sensitive and should be stored in a dark place, sealed in dry, at room temperature .Aplicaciones Científicas De Investigación

PARP-1 Inhibitor

5-Aminoisoquinoline is a water-soluble, potent, and selective Poly (ADP-ribose) polymerase 1 (PARP-1) inhibitor . It is widely used as a biochemical and pharmacological tool to study the inhibitory effect of PARPs enzyme .

Quantitative Analysis

A reliable ultra-performance liquid chromatography-tandem mass spectrometry assay has been developed for the quantitative analysis of 5-Aminoisoquinoline in plasma . This method can be utilized for future pharmacokinetic and bio-distribution studies .

Metabolic Stability Study

The compound has been used in a metabolic stability study, where it was found to be moderately metabolized by human liver microsomes . This study provides valuable information about the compound’s metabolic behavior in the human body .

Anticancer Activity

5-Aminoisoquinoline has been used in the development of a controlled release nanocomposite, which showed synergistic anticancer activity against human colon cancer . This suggests potential applications in cancer treatment .

Hyperthermia Treatment

The compound has been used in the formation of a magnetic thermoresponsive nanocomposite, which is capable of elevating the tumor tissue temperature (hyperthermia) through the superparamagnetic iron oxide core . This makes it a promising candidate for dual therapy of colorectal adenocarcinoma .

Drug Delivery System

5-Aminoisoquinoline has been used in the development of a drug-loaded magnetic thermoresponsive nanocomposite . This composite exhibits temperature-dependent drug release kinetics, making it a potential candidate for controlled drug delivery systems .

Chemiluminescence Enhancement

5-Aminoisoquinoline enhances the chemiluminescence of luminol-H2O2-horseradish peroxidase . This property could be useful in various analytical applications .

Host-Guest Inclusion Complex Formation

5-Aminoisoquinoline forms a 1:1 host−guest inclusion complex with β-cyclodextrin . This property could be exploited in various fields, such as pharmaceuticals and materials science .

Safety And Hazards

Direcciones Futuras

5-Aminoisoquinoline has been used to study the effect of the addition of β-cyclodextrin on the absorption and emission properties of 5AIQ . It has also been used in the development of a controlled release nanocomposite for anticancer activity against human colon cancer . The validated method can be utilized for future pharmacokinetic and bio-distribution studies .

Propiedades

IUPAC Name |

isoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVYNUOOZIKEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Record name | 5-aminoisoquinoline | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150077 | |

| Record name | Isoquinol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID4248661 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Aminoisoquinoline | |

CAS RN |

1125-60-6 | |

| Record name | 5-Aminoisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminoisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminoisoquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Aminoisoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINOISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDJ0JLN1Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

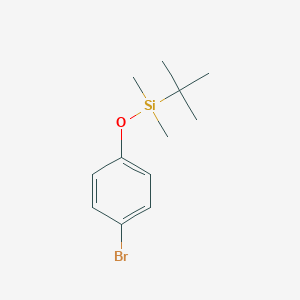

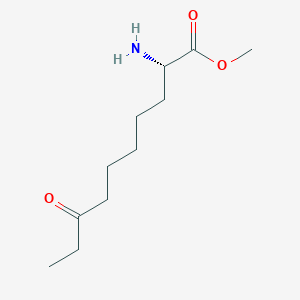

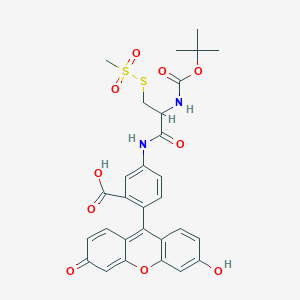

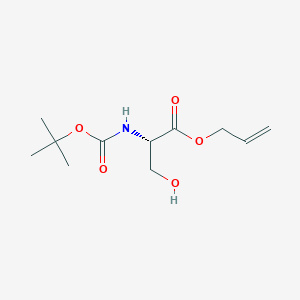

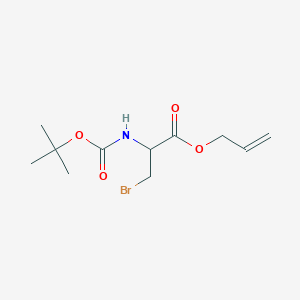

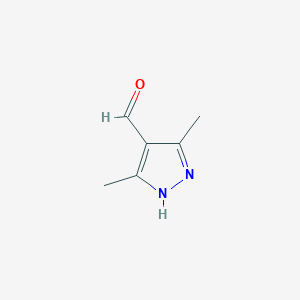

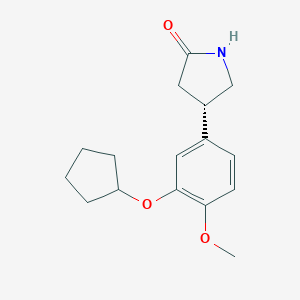

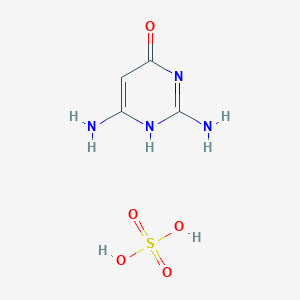

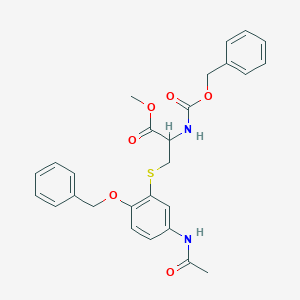

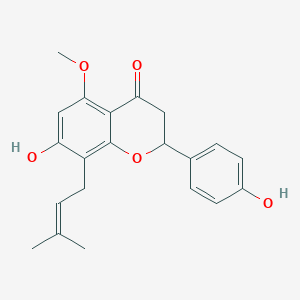

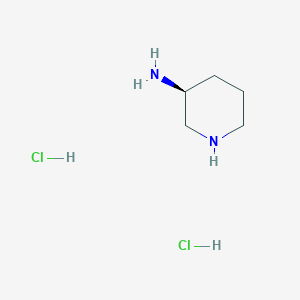

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 5-Aminoisoquinoline (5-AIQ) is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1). [, , , , ] PARP-1 plays a crucial role in DNA repair by facilitating the repair of single-strand DNA breaks. [] By inhibiting PARP-1, 5-AIQ interferes with this DNA repair mechanism. [, , , , ] This, in turn, can lead to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in cancer cells. [, , , ] Additionally, 5-AIQ has been shown to improve renal function and fibrosis by reducing PAR polymer expression, α-smooth muscle actin (α-SMA), transforming growth factor-β1 (TGF-β1), and collagen-IV in a rat model of cisplatin-induced acute kidney injury. []

A: * Molecular Formula: C9H8N2 [, , ]* Molecular Weight: 144.17 g/mol [] * Spectroscopic Data: Several studies have characterized 5-AIQ using spectroscopic techniques: * NMR: 1H and 13C NMR data confirm the structure and provide information about the electronic environment of different atoms in the molecule. [, , ] * IR: Infrared spectroscopy reveals characteristic vibrational frequencies associated with specific functional groups present in 5-AIQ. [, ] * UV-Vis: Ultraviolet-visible spectroscopy helps determine electronic transitions and assess the compound's light absorption properties. [, , ]

A: While specific material compatibility data for 5-AIQ is limited in the provided research, its application in various chemical reactions and formulations suggests compatibility with a range of solvents and reagents. [, , , , , ] For instance:

- Solvent Compatibility: 5-AIQ demonstrates solubility in solvents like dimethylformamide (DMF), tetrahydrofuran (THF), toluene, and water. [, , ]

- Formulation: 5-AIQ has been successfully incorporated into nanocomposites for targeted drug delivery in cancer treatment. []

ANone: The provided research does not highlight 5-AIQ as a catalyst. Instead, it emphasizes its role as a reagent or a target molecule in various chemical reactions, particularly for synthesizing:

- Heterocyclic Compounds: 5-AIQ serves as a starting material for creating diverse heterocyclic compounds like thiazoles, pyridoimidazoisoquinolines, and diazasteroids. [, , ]

- Metal Complexes: Researchers have utilized 5-AIQ as a ligand to synthesize mononuclear copper(I) complexes and cadmium complexes with potential applications in materials science and catalysis. [, ]

ANone: Computational chemistry studies have been conducted on 5-AIQ, including:

- ADME Prediction: In silico models suggest 5-AIQ exhibits good water solubility, high gastrointestinal absorption, and potential blood-brain barrier permeability. []

- Molecular Modeling: Researchers used Gaussian software to calculate HOMO-LUMO energy levels for 5-AIQ derivatives, providing insights into their electronic properties and potential reactivity. []

- DFT Studies: Density Functional Theory (DFT) calculations were employed to investigate the mechanism of triazole ring cleavage in reactions involving 5-AIQ derivatives. []

ANone: While comprehensive SAR data for 5-AIQ is not explicitly detailed, several studies provide insights into the impact of structural modifications:

- Isoquinoline Core: The isoquinoline core appears crucial for biological activity, with modifications to the core potentially affecting its interaction with targets like PARP-1. [, , ]

- Amino Group: The amino group at position 5 is likely involved in hydrogen bonding interactions with the target protein. [, ]

- Substitutions: Introducing substituents on the isoquinoline ring, such as halogens, nitro groups, or aryl groups, can significantly influence the compound's activity, potency, and selectivity for different targets. [, , , , ] For example, a chlorine substituent at the para position of the phenyl ring in a thiourea derivative of 5-AIQ significantly enhanced its tyrosinase inhibitory activity. []

A:* In vitro Efficacy: Cell-based assays demonstrate the ability of 5-AIQ to inhibit the viability of various cancer cell lines, including colorectal carcinoma, neuroblastoma, and melanoma cells. [, , , ] Its efficacy is often enhanced when combined with other chemotherapeutic agents like cisplatin, doxorubicin, and paclitaxel. [, ]* In vivo Efficacy: Animal studies highlight the potential of 5-AIQ in treating various conditions: * Cancer: A study showed that 5-AIQ, loaded onto magnetic thermoresponsive nanocomposites, effectively inhibits the growth of colorectal adenocarcinoma cells in vivo. [] * Acute Kidney Injury: 5-AIQ administration significantly improved renal function and reduced fibrosis in a rat model of cisplatin-induced acute kidney injury. [] * Heart Transplantation: 5-AIQ demonstrated a protective effect against reperfusion injury after heart transplantation in a rat model. [, ] * Clinical Trials: No information on clinical trials involving 5-AIQ is available in the provided research.

ANone: The provided research does not offer specific information regarding resistance mechanisms to 5-AIQ or cross-resistance with other compounds. Further investigation is required to understand the potential development of resistance to this compound.

A: One promising drug delivery strategy for 5-AIQ involves its incorporation into magnetic thermoresponsive nanocomposites (MTN), as demonstrated in a study targeting colorectal adenocarcinoma. [] This approach allows for:

ANone: The research provided does not discuss specific biomarkers or diagnostic tools directly related to 5-AIQ therapy. Further investigation is needed to explore potential biomarkers that could:

ANone: Various analytical methods have been employed for the characterization, quantification, and monitoring of 5-AIQ and its derivatives:

- High-Performance Liquid Chromatography (HPLC): This technique, coupled with different detectors like UV-Vis or mass spectrometry, enables separation and quantification of 5-AIQ in various matrices, including radiolabeled forms for PET imaging studies. [, , ]

- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and specific technique allows for the accurate quantification of 5-AIQ in complex biological matrices like plasma. []

- Spectroscopic Techniques: As mentioned earlier, NMR, IR, and UV-Vis spectroscopy provide valuable information about the structure, functional groups, and electronic properties of 5-AIQ. [, , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone](/img/structure/B16468.png)